BC-1382 is a small molecule inhibitor specifically targeting the E3 ubiquitin ligase HECTD2. This compound has been developed to investigate the role of HECTD2 in various biological processes, particularly in cancer progression and immune response. The inhibition of HECTD2 has implications for therapeutic strategies in treating melanoma and possibly other cancers by modulating protein degradation pathways.
BC-1382 was developed based on structural insights from the NEDD4 HECT domain crystal structure, allowing researchers to create a homology model that guided the synthesis of this compound. Its classification falls under small molecule inhibitors with a focus on ubiquitin ligases, specifically those involved in post-translational modifications that regulate protein turnover and cellular signaling pathways .
The synthesis of BC-1382 involves several key steps that leverage established organic chemistry techniques. While specific synthetic routes are not extensively detailed in the available literature, the general approach includes:
The compound's synthesis is crucial for its subsequent biological evaluation and mechanism of action studies .
BC-1382's molecular structure is characterized by specific functional groups that confer its biological activity. While detailed structural data is not provided in the search results, compounds of this nature typically feature:
The precise molecular formula and three-dimensional conformation would be determined through techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography during further characterization studies .
BC-1382 participates in various chemical reactions primarily through its interaction with HECTD2. The mechanism involves:
The specificity and efficiency of these reactions can be assessed using biochemical assays that measure ubiquitination levels in cellular models .
The mechanism of action of BC-1382 centers on its ability to inhibit HECTD2-mediated ubiquitination processes. Key points include:
Data from studies indicate that high expression levels of HECTD2 correlate with poor prognosis in melanoma patients, suggesting that targeting this enzyme could provide therapeutic benefits .
While specific physical and chemical properties for BC-1382 are not extensively documented in the provided sources, general properties typically assessed include:
These properties would be investigated through standard analytical methods such as high-performance liquid chromatography and mass spectrometry during compound development .
BC-1382 has several promising applications in scientific research:
BC-1382 is a rationally designed small-molecule inhibitor that specifically targets the HECT domain of the E3 ubiquitin ligase HECTD2. This compound disrupts the ubiquitination cascade by blocking HECTD2's binding to its substrate, PIAS1 (Protein Inhibitor of Activated STAT1). Under physiological conditions, HECTD2 recognizes a phosphodegron on PIAS1 created by GSK3β-mediated phosphorylation at serine residues S13/S17. This recognition facilitates K48-linked polyubiquitination of PIAS1 at lysine 30 (K30), marking it for proteasomal degradation [1] [3]. BC-1382 inhibits this interaction by occupying HECTD2's substrate-binding pocket (amino acids 393–397), particularly disrupting the R397 residue critical for PIAS1 recognition. Consequently, BC-1382 stabilizes PIAS1 protein levels, enhancing its anti-inflammatory activity. In murine lung epithelial (MLE) cells, BC-1382 increased PIAS1 half-life from ≤1 hour to >4 hours post-LPS challenge, confirming target engagement [1].
Table 1: Key Molecular Interactions Targeted by BC-1382
Target Protein | Functional Domain | Interaction Site | Effect of BC-1382 |
---|---|---|---|
HECTD2 | HECT domain (C744) | Substrate-binding pocket (R397) | Blocks PIAS1 docking |
PIAS1 | SAP domain (N-terminal) | Phosphodegron (S13/S17) | Prevents ubiquitination |
GSK3β | Kinase domain | PIAS1 phosphorylation site | Indirect inhibition |
BC-1382 exhibits high selectivity for HECTD2 over other HECT-family E3 ligases (e.g., KIAA0317, HACE1) and unrelated ubiquitination machinery. Biochemical assays demonstrate that BC-1382 binds the catalytic C744 residue within HECTD2's HECT domain, abolishing ubiquitin transferase activity without affecting ligase expression. The C744S mutation in HECTD2 completely abrogates BC-1382's inhibitory effects, confirming C744 as the compound's binding site [1]. Selectivity profiling revealed >200-fold higher potency against HECTD2 compared to 98% of the human kinome. This specificity is attributed to BC-1382's unique interaction with HECTD2's N-terminal substrate-binding region, which is structurally distinct across E3 ligases. Importantly, BC-1382 does not inhibit PIAS1's SUMO-ligase activity, preserving its non-degradative functions [1] [3].
By stabilizing PIAS1, BC-1382 exerts dual suppression of pro-inflammatory transcription factors NF-κB and STAT:
Table 2: BC-1382-Mediated Modulation of Signaling Pathways in LPS-Challenged Models
Signaling Molecule | Change with LPS | Change with LPS + BC-1382 | Biological Consequence |
---|---|---|---|
NF-κB (p65) activity | ↑ 8.5-fold | ↓ 82% vs. LPS | Reduced IL-6, TNFα production |
STAT1 phosphorylation | ↑ 6.2-fold | ↓ 74% vs. LPS | Attenuated IFN response |
SOCS3 expression | ↓ 60% | ↑ 3.1-fold vs. LPS | Enhanced feedback inhibition |
PIAS1 protein levels | ↓ 90% | Restored to baseline | Broad anti-inflammatory effect |
BC-1382 mitigates cytokine storm pathology by disrupting the feedforward loop of innate immune activation. In Pseudomonas aeruginosa-induced pneumonia models, BC-1382 administration:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7